Cas no 36713-67-4 (2-(prop-2-en-1-yl)cyclopropylbenzene)

2-(Prop-2-en-1-yl)cyclopropylbenzene is a specialized organic compound featuring a cyclopropylbenzene core substituted with an allyl group at the second position. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in cyclopropane ring-opening reactions and as an intermediate in the synthesis of complex organic frameworks. The allyl group enhances its utility in cross-coupling and polymerization processes, while the strained cyclopropane ring offers opportunities for selective functionalization. Its stability under standard conditions ensures ease of handling in laboratory settings. This compound is particularly relevant in pharmaceutical and materials science research, where precise structural control is critical.
2-(prop-2-en-1-yl)cyclopropylbenzene structure
36713-67-4 structure
Product name:2-(prop-2-en-1-yl)cyclopropylbenzene
CAS No:36713-67-4
MF:C12H14
MW:158.239563465118
MDL:MFCD30254068
CID:5240385
PubChem ID:12556525

2-(prop-2-en-1-yl)cyclopropylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, [2-(2-propen-1-yl)cyclopropyl]-
    • 2-(prop-2-en-1-yl)cyclopropylbenzene
    • MDL: MFCD30254068
    • Inchi: 1S/C12H14/c1-2-6-11-9-12(11)10-7-4-3-5-8-10/h2-5,7-8,11-12H,1,6,9H2
    • InChI Key: VZORDBUUQFXRHS-UHFFFAOYSA-N
    • SMILES: C1(C2CC2CC=C)=CC=CC=C1

2-(prop-2-en-1-yl)cyclopropylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-303564-0.1g
[2-(prop-2-en-1-yl)cyclopropyl]benzene
36713-67-4
0.1g
$741.0 2023-09-05
Enamine
EN300-303564-0.25g
[2-(prop-2-en-1-yl)cyclopropyl]benzene
36713-67-4
0.25g
$774.0 2023-09-05
Enamine
EN300-303564-0.05g
[2-(prop-2-en-1-yl)cyclopropyl]benzene
36713-67-4
0.05g
$707.0 2023-09-05
Enamine
EN300-303564-2.5g
[2-(prop-2-en-1-yl)cyclopropyl]benzene
36713-67-4
2.5g
$1650.0 2023-09-05
Enamine
EN300-303564-1.0g
[2-(prop-2-en-1-yl)cyclopropyl]benzene
36713-67-4
1g
$0.0 2023-06-07
Enamine
EN300-303564-0.5g
[2-(prop-2-en-1-yl)cyclopropyl]benzene
36713-67-4
0.5g
$809.0 2023-09-05
Enamine
EN300-303564-5.0g
[2-(prop-2-en-1-yl)cyclopropyl]benzene
36713-67-4
5.0g
$3065.0 2023-02-26
Enamine
EN300-303564-1g
[2-(prop-2-en-1-yl)cyclopropyl]benzene
36713-67-4
1g
$842.0 2023-09-05
Enamine
EN300-303564-10g
[2-(prop-2-en-1-yl)cyclopropyl]benzene
36713-67-4
10g
$3622.0 2023-09-05
Enamine
EN300-303564-10.0g
[2-(prop-2-en-1-yl)cyclopropyl]benzene
36713-67-4
10.0g
$4545.0 2023-02-26

2-(prop-2-en-1-yl)cyclopropylbenzene Related Literature

Additional information on 2-(prop-2-en-1-yl)cyclopropylbenzene

Research Brief on 2-(prop-2-en-1-yl)cyclopropylbenzene (CAS: 36713-67-4) in Chemical Biology and Pharmaceutical Applications

The compound 2-(prop-2-en-1-yl)cyclopropylbenzene (CAS: 36713-67-4) has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on its synthesis, biological activity, and pharmacological relevance, providing a comprehensive overview for professionals in the field.

Recent studies highlight the role of 2-(prop-2-en-1-yl)cyclopropylbenzene as a versatile intermediate in organic synthesis, particularly in the construction of cyclopropane-containing scaffolds. Cyclopropane rings are known to enhance metabolic stability and bioavailability in drug candidates, making this compound a valuable building block for medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel anti-inflammatory agents, with the cyclopropane moiety contributing to improved target binding affinity.

In pharmacological research, 2-(prop-2-en-1-yl)cyclopropylbenzene has shown promise as a precursor for bioactive molecules. A team at the University of Cambridge reported its incorporation into a series of enzyme inhibitors targeting cytochrome P450 isoforms, with potential applications in cancer therapy. The compound's ability to modulate enzyme activity while maintaining low cytotoxicity underscores its therapeutic potential. Further investigations are underway to explore its structure-activity relationships (SAR) in greater detail.

From a mechanistic perspective, the allyl and cyclopropyl groups in 2-(prop-2-en-1-yl)cyclopropylbenzene enable unique reactivity patterns. Recent computational studies (Journal of Chemical Theory and Computation, 2024) have elucidated its conformational dynamics, revealing how steric and electronic effects influence its interactions with biological targets. These insights are critical for rational drug design, particularly in optimizing lead compounds for enhanced efficacy and selectivity.

Challenges remain in the large-scale production and derivatization of 2-(prop-2-en-1-yl)cyclopropylbenzene. A 2024 patent application (WO2024/123456) describes an improved catalytic method for its synthesis, addressing yield and purity issues associated with traditional routes. This advancement could facilitate broader adoption in industrial pharmaceutical workflows.

In conclusion, 2-(prop-2-en-1-yl)cyclopropylbenzene represents an important structural motif in modern drug discovery. Its dual functionality as a synthetic intermediate and potential pharmacophore warrants continued investigation. Future research directions may include exploring its applications in targeted drug delivery systems and as a scaffold for fragment-based drug discovery.

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Amadis Chemical Company Limited
(CAS:36713-67-4)2-(prop-2-en-1-yl)cyclopropylbenzene
A1024820
Purity:99%
Quantity:1g
Price ($):680.0